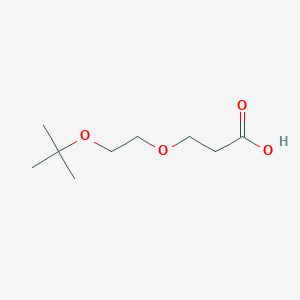
3-(2-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is an intricate organic compound that features a quinazoline backbone, a key structure known for its medicinal properties. The specific arrangement of its various substituents allows for unique chemical interactions and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves several steps:
Formation of the quinazoline core: : Starting from anthranilic acid, cyclization with a suitable aldehyde or ketone under acidic conditions forms the quinazoline core.
Attachment of the piperidine moiety: : The piperidine ring is introduced via a nucleophilic substitution reaction, often involving the use of a halogenated precursor and a base.
Introduction of the pyridazine group: : This step typically involves the reaction of an appropriate halogenated pyridazine with an alcohol or phenol derivative under basic conditions to form the ether linkage.
Final assembly: : The oxoethyl group is attached using an acylation reaction, usually involving an acyl chloride and a suitable base.
Industrial Production Methods
In industrial settings, these reactions are scaled up using optimized reaction conditions to ensure high yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
3-(2-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Types of Reactions
Oxidation: : This compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: : Reduction reactions can be performed to modify the oxidation state of specific substituents.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur on the quinazoline core and other parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate or chromic acid.
Reducing agents: : Lithium aluminium hydride or sodium borohydride.
Substitution reagents: : Halogenating agents, nucleophiles like amines or thiols, and bases.
Major Products
Oxidation: : Introduction of carbonyl or carboxyl groups.
Reduction: : Formation of alcohols or amines.
Substitution: : Varied products depending on the substituents and positions of reaction.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: : Used as a building block for synthesizing complex molecules.
Biology: : Studies on its interaction with biological macromolecules.
Medicine: : Potential therapeutic agent due to its structural similarity to known drugs.
Industry: : Intermediate for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-(2-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one exerts its effects involves binding to specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets are subject to ongoing research, given the compound's novelty.
Comparison with Similar Compounds
Compared to other quinazoline derivatives, 3-(2-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is unique due to its combination of a pyridazine ring and a piperidine group. Similar compounds include:
4-anilinoquinazolines: : Often used in cancer therapy.
Quinazolinones: : Known for their diverse pharmacological activities.
These structural variations result in different biological activities and therapeutic potentials, highlighting the unique properties of this compound.
Properties
IUPAC Name |
3-[2-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-14-6-7-18(23-22-14)28-15-8-10-24(11-9-15)19(26)12-25-13-21-17-5-3-2-4-16(17)20(25)27/h2-7,13,15H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHDVZYTSYKXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2459722.png)


![N-[[5-butylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2459727.png)

![1-{7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}ethan-1-one](/img/structure/B2459731.png)
![N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)cyclohexanecarboxamide](/img/structure/B2459732.png)


![4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl methanesulfonate](/img/structure/B2459736.png)
![5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid](/img/structure/B2459737.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2459741.png)

![8-(2-Phenoxyacetyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2459744.png)
